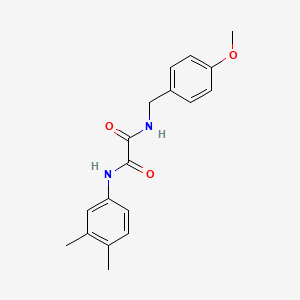

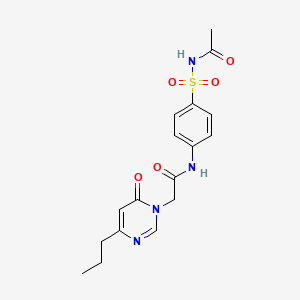

![molecular formula C20H14F3N3O B2965112 2-phenyl-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-imidazo[4,5-b]pyridine CAS No. 339010-04-7](/img/structure/B2965112.png)

2-phenyl-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-imidazo[4,5-b]pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-phenyl-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-imidazo[4,5-b]pyridine” is a derivative of the imidazo[4,5-b]pyridine class of compounds . Imidazo[4,5-b]pyridines are known to play a crucial role in numerous disease conditions due to their structural resemblance to purines . They have been found to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .

Synthesis Analysis

The synthesis of imidazo[4,5-b]pyridine derivatives involves the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde to afford the corresponding 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine . This compound then reacts with a series of halogenated derivatives under conditions of phase transfer catalysis solid–liquid (CTP) to isolate the expected regioisomers compounds .Molecular Structure Analysis

The molecular structure of “this compound” and its derivatives were elucidated on the basis of different spectral data (1H NMR, 13C NMR), X-Ray diffraction and theoretical study using the DFT method .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde and subsequent reactions with halogenated derivatives .Aplicaciones Científicas De Investigación

Photophysical Properties and Synthesis Methods

Tandem Cycloaddition and Dehydrogenation Reactions : A study on benzynes and imidazo[1,2-a]pyridines (pyrimidines) led to the formation of benzo[a]imidazo[5,1,2-cd]indolizines and 2,3,9c-triazocyclopenta[j,k]fluorenes through tandem cycloaddition and dehydrogenation reactions. These tetracyclic compounds exhibit blue light emission and interesting photophysical properties, indicating potential applications in materials science and organic electronics (Aginagalde et al., 2010).

Low-Cost Emitters with Large Stokes' Shift : Another study focused on synthesizing 1,3-diarylated imidazo[1,5-a]pyridine derivatives, demonstrating significant Stokes' shift and the ability to tune quantum yields based on substituent chemical structure. These findings suggest applications in developing luminescent materials and low-cost lighting solutions (Volpi et al., 2017).

Chemical Functionalization and Catalysis

Copper-catalyzed Nucleophilic Addition : Research into C-3 functionalization of 2-phenylimidazo[1,2-a]pyridine via copper-catalyzed reactions presents an efficient method for introducing a variety of functional groups, showcasing the versatility of these compounds in organic synthesis (Park & Jun, 2017).

Oxidative Trifluoromethylation : A study on catalytic oxidative trifluoromethylation through sp(2) C-H bond functionalization of imidazopyridines highlights a method for regioselective introduction of trifluoromethyl groups. This process broadens the scope for synthesizing functionalized imidazopyridines with potential relevance in pharmaceutical chemistry and materials science (Monir et al., 2015).

Optical and Structural Studies

Fluorescent Properties and Structural Analysis : Research on the fluorescent properties of imidazo[1,2-a]pyridine-based compounds, including derivatives of 2-phenyl-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-imidazo[4,5-b]pyridine, reveals potential for these compounds in developing new fluorescent materials. Their solid-state stability and emission properties make them candidates for optical sensors, bioimaging, and electronic devices (Tomoda et al., 1999).

Direcciones Futuras

The future directions for “2-phenyl-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-imidazo[4,5-b]pyridine” and its derivatives could involve further exploration of their therapeutic potential. Given their ability to influence many cellular pathways, they could be investigated for potential applications in treating various diseases .

Propiedades

IUPAC Name |

2-phenyl-1-[[3-(trifluoromethyl)phenyl]methoxy]imidazo[4,5-b]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14F3N3O/c21-20(22,23)16-9-4-6-14(12-16)13-27-26-17-10-5-11-24-18(17)25-19(26)15-7-2-1-3-8-15/h1-12H,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMIGVPXAZKZANI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(N2OCC4=CC(=CC=C4)C(F)(F)F)C=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14F3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

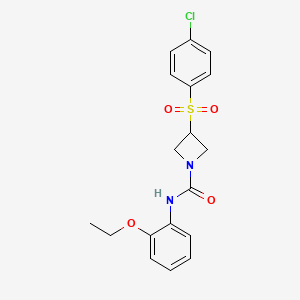

![8-(Morpholinosulfonyl)dibenzo[b,d]furan-3-amine](/img/structure/B2965030.png)

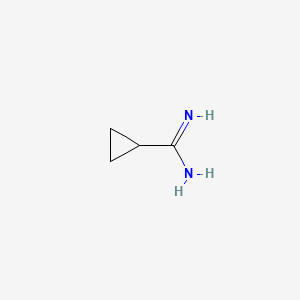

![2-[2-Methoxy-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2965041.png)

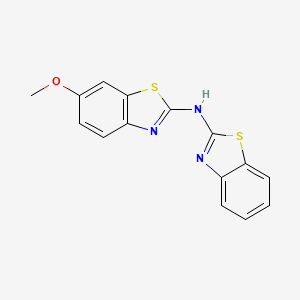

![2-{[4-(2-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2965042.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2965043.png)

![2-[cycloheptyl(methyl)amino]-N-methylacetamide](/img/structure/B2965045.png)

![2,5-dichloro-N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}benzenesulfonamide](/img/structure/B2965051.png)